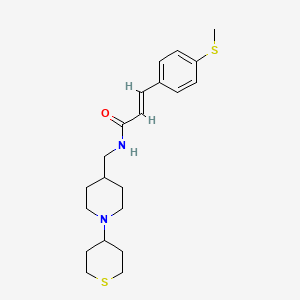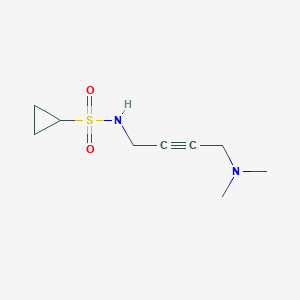
2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096332-48-6 and a molecular weight of 337.65 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine . The InChI code is 1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 .Chemical Reactions Analysis
Boronic esters are highly valuable building blocks in organic synthesis . They are used in many protocols for functionalizing deboronation of alkyl boronic esters . The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 337.65 . It is also important to note that the hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .科学的研究の応用
Medicinal Chemistry and Drug Design
Boronic acids and their esters have gained prominence as potential drug candidates. Researchers explore their use in drug delivery systems and as boron carriers for neutron capture therapy. However, the hydrolysis of phenylboronic pinacol esters remains a challenge. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the reaction rate significantly accelerates at physiological pH. Scientists must exercise caution when considering these esters for pharmacological purposes .
Organic Synthesis and Catalysis
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. Researchers have recently reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This advancement opens up new avenues for synthetic chemistry and catalyst development .
Materials Science and Polymer Chemistry
Boronic acids and their derivatives find applications in designing smart materials. By incorporating boron-containing moieties, researchers create materials that respond to changes in pH or other environmental factors. These materials can be used in drug delivery, sensors, and self-healing polymers. The stability of boronic esters under specific conditions is crucial for material design .
Bioconjugation and Targeted Therapies
Functionalized boronic esters can be conjugated to biomolecules (such as antibodies or peptides) for targeted drug delivery. The reversible binding of boronic acids to diols (e.g., sugars) allows selective recognition of specific cell surfaces. Researchers explore this property for cancer therapies, imaging agents, and personalized medicine .
Radiotherapy and Neutron Capture Therapy
Boron neutron capture therapy (BNCT) relies on the selective uptake of boron compounds by tumor cells. Phenylboronic pinacol esters could serve as carriers for boron-10, enhancing the therapeutic effect during BNCT. However, their hydrolysis susceptibility and stability in biological environments remain critical factors to address .
Analytical Chemistry and Sensors
Boronic acids are used in fluorescent sensors for detecting saccharides and other diol-containing molecules. Researchers design boronate-based probes that change fluorescence intensity upon binding to specific analytes. The stability of boronic esters affects the sensor’s performance and longevity .
Safety and Hazards
The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
将来の方向性
作用機序
Target of Action
The primary target of the compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This property impacts the bioavailability of the compound in biological systems .
Result of Action
The molecular and cellular effects of the action of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon-carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH , which can impact its stability and efficacy in biological systems .
特性
IUPAC Name |
4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRRPPVKXGTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)


![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)

![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)